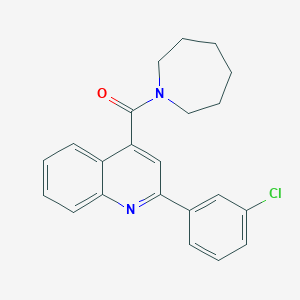

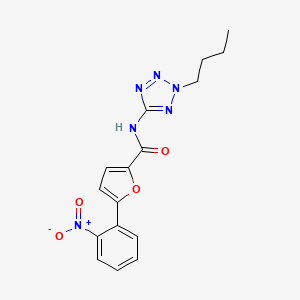

![molecular formula C21H22ClNO4 B4584220 3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with basic chemical reactions and moving towards more complex formulations. For example, the synthesis of 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride showcases a 7-step sequence, demonstrating the complexity of synthesizing similar compounds (Standridge & Swigor, 1991).

Molecular Structure Analysis

Molecular structure and geometries can be optimized using techniques like the B3LYP density functional theory method, as demonstrated in the characterization of azo-benzoic acids, providing insights into the structure of related molecules (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, play a significant role in the behavior of compounds in solution. These reactions are influenced by solvent composition and/or pH, as seen in studies involving azo-benzoic acids (Baul et al., 2009).

Physical Properties Analysis

The solubility of compounds in water and other solvents is a critical physical property that affects their application and efficacy. Compounds like acyclic nucleosides have shown excellent water solubility, which is crucial for their potential use as chemotherapeutic agents (Lin & Liu, 1985).

Chemical Properties Analysis

The chemical properties of compounds, including their reactivity and stability, are fundamental to understanding their potential applications. For instance, the synthesis of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid explored their acid-base and redox behavior, highlighting the importance of these properties in the development of new compounds (Bem et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of complex amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, involves methods that avoid harsh acid treatments, highlighting techniques for preserving sensitive functional groups in the synthesis of bioactive molecules (Shimohigashi, Lee, & Izumiya, 1976).

- Studies on the Stobbe condensation illustrate the cyclization of specific furan derivatives to benzofuran derivatives, showcasing synthetic routes that could be relevant for compounds with furan rings (Abdel‐Wahhab & El-Assal, 1968).

Structural Analogs and Bioactivity

- Research on dichloroisoeverninic acid, a food additive and a component of several antibiotics, exemplifies the synthesis of bioactive benzoic acid derivatives, which may share functional similarities with the target compound (Dornhagen & Scharf, 1985).

- The isolation of phenyl ether derivatives from marine-derived fungi and their antioxidant activities indicate the potential bioactivity of compounds with similar ether linkages and aromatic systems (Xu et al., 2017).

Potential Applications

- The synthesis of core building blocks for bioactive molecules, employing asymmetric dihydroxylation and furan addition, suggests a synthetic approach that might be applicable to the development of pharmaceuticals with complex molecular architectures (Sasaki, Hamada, & Shioiri*, 1997).

- The antimicrobial activity of N-Substituted-β-amino acid derivatives containing specific moieties points towards the relevance of structural diversity in developing new antimicrobial agents (Mickevičienė et al., 2015).

Propriétés

IUPAC Name |

3-[5-[[2-(2-methoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4.ClH/c1-25-19-8-3-2-5-15(19)11-12-22-14-18-9-10-20(26-18)16-6-4-7-17(13-16)21(23)24;/h2-10,13,22H,11-12,14H2,1H3,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWSPOSLIXOQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)